molecular formula C18H12F2N6OS B2544468 N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894055-90-4

N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2544468
M. Wt: 398.39
InChI Key: ARODEQBDPHRVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H12F2N6OS and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development

Compounds structurally related to N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been studied for their herbicidal activities. For example, triazolopyrimidine-2-sulfonamide derivatives, including those with modifications such as the methoxy group substitution, are known acetohydroxyacid synthase inhibitors and have been explored for their herbicidal efficiency. These compounds show promising herbicidal activity against a broad spectrum of weeds at low application rates, indicating their potential as effective herbicides with faster degradation rates in soil, which is beneficial for environmental sustainability (Chao-Nan Chen et al., 2009).

Molecular Structure and Synthesis

Research on molecules structurally similar to N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide includes studies on their crystal structures and synthesis processes. For instance, the crystal structure of related compounds has been determined, revealing insights into their molecular configurations and the effects of different substitutions on their physical and chemical properties. These studies are crucial for understanding the compound's behavior and potential modifications to enhance its biological or chemical activities (Xiaowei Hu et al., 2005).

Medicinal Chemistry and Anticancer Research

In the realm of medicinal chemistry, derivatives of N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been explored for their anticancer properties. Modifications to the acetamide group, for example, have led to compounds with potent antiproliferative activities against various human cancer cell lines. These studies not only highlight the compound's potential as an anticancer agent but also its role in inhibiting specific enzymes like PI3Ks, which are critical in cancer cell proliferation and survival (Xiao-meng Wang et al., 2015).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6OS/c19-11-4-5-13(12(20)9-11)22-17(27)10-28-18-24-23-16-7-6-15(25-26(16)18)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARODEQBDPHRVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

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